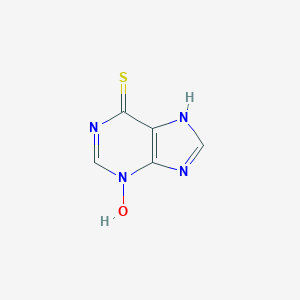

6-巯基嘌呤 3-氧化物

描述

6-Mercaptopurine is an antineoplastic agent used to treat acute lymphocytic leukemia . It is an analogue of the purine bases adenine and hypoxanthine . It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death .

Synthesis Analysis

6-Mercaptopurine can be synthesized using superparamagnetic nanoparticles containing pure iron oxide with a cubic inverse spinal structure . Fourier transform infrared spectra confirmed that these Fe3O4 nanoparticles could be successfully coated with active drug .

Molecular Structure Analysis

The molecular formula of 6-Mercaptopurine 3-oxide is C5H4N4OS . It contains a total of 15 atoms: 4 Hydrogen atoms, 5 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .

Chemical Reactions Analysis

6-Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . When 50 mM 6-MP was incubated with BMXO, it almost completely disappeared within 90 minutes producing only a single peak (metabolite 1: M-1) with a retention time of 4.4 minutes .

Physical And Chemical Properties Analysis

The geometrical structures, chemical bonds, molecular orbital properties as well as density of states for the configurations were analyzed based on the density functional calculations . The influences of temperature and pressure on the stability of the predominant configurations in the gas phase were further considered using standard statistical thermodynamic methods from 50 to 500 K and at 1 bar or 100 bar .

科学研究应用

药物递送和癌症治疗: 6-巯基嘌呤包覆的磁铁矿纳米颗粒在药物递送系统中具有潜力,特别是在癌症治疗中。这些纳米颗粒可以提供控释制剂,从而保护健康细胞和组织 (Dorniani 等人,2013).

B 淋巴细胞凋亡: 6-巯基嘌呤诱导活化的脾脏 B 淋巴细胞凋亡,这种效应在治疗后数小时开始,并先于 DNA 合成。这一发现对于治疗 B 细胞疾病具有重要意义 (Hortelano 和 Boscá,1997).

药代动力学分析: 该化合物用于体内的药代动力学研究,通过液相色谱结合微透析等方法进行 (Cao 等人,2003).

电化学传感器: 它在开发电化学传感器中用于检测各种样品(如尿液和平板电脑)中的 6-巯基嘌呤。这些传感器对于监测临床环境中的药物浓度至关重要 (Keyvanfard 等人,2013).

电化学中的铜配合物: 6-巯基嘌呤的铜配合物因其电化学性质而受到研究,这些性质可应用于氧化反应并可能应用于药物开发 (Bilewicz 和 Muszalska,1991).

癌症药物分析: 该化合物在同时测定多种抗癌药物中也具有重要意义,提供了一种分析其作用和相互作用的方法 (Karimi-Maleh 等人,2016).

安全和危害

6-Mercaptopurine is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

属性

IUPAC Name |

3-hydroxy-7H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-9-2-8-5(11)3-4(9)7-1-6-3/h1-2,10H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFSGYPMZGDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=CN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Mercaptopurine 3-oxide | |

CAS RN |

145-95-9 | |

| Record name | Mercaptopurine 3-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopurine 3-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-MERCAPTOPURINE-3-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VHR658170 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

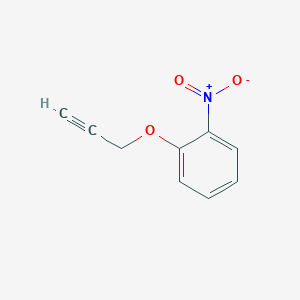

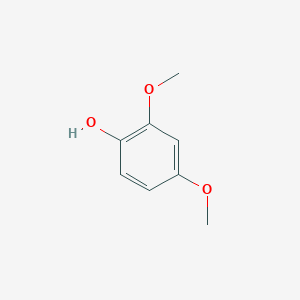

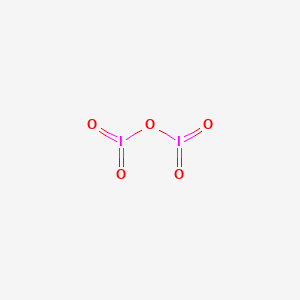

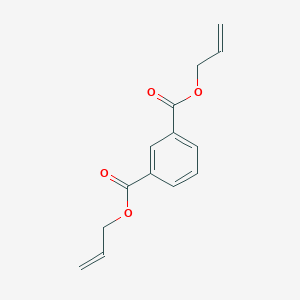

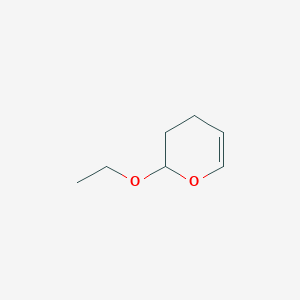

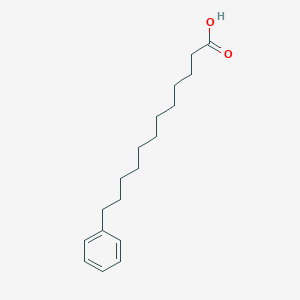

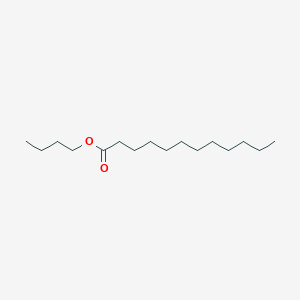

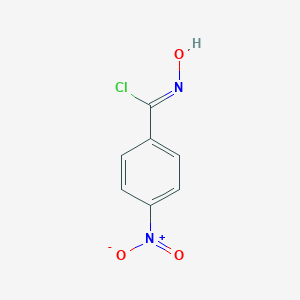

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)